molecular formula C15H15NO2 B2606957 N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide CAS No. 791840-46-5

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide

Cat. No.: B2606957
CAS No.: 791840-46-5
M. Wt: 241.29
InChI Key: JAUMLWIGYIWUPO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of a benzamide group attached to a phenyl ring substituted with a hydroxyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-methylphenyl)acetamide
  • N-(2-hydroxy-4-methylphenyl)-2-methylpropanamide
  • 4-hydroxy-2-quinolones

Uniqueness

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-8-13(14(17)9-10)16-15(18)12-6-4-3-5-11(12)2/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUMLWIGYIWUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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